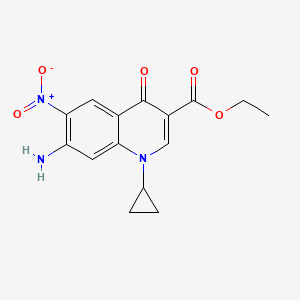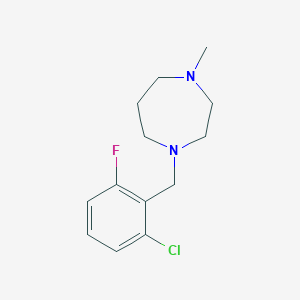
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as CP-690,550, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors and are important in immune function. CP-690,550 has been studied for its potential therapeutic use in various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mécanisme D'action
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate inhibits JAK activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, such as STATs, and ultimately reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In clinical trials, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to improve symptoms and reduce disease activity in patients with rheumatoid arthritis and psoriasis. ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has also been shown to have an effect on the immune system, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is its specificity for JAK enzymes, which reduces the likelihood of off-target effects. However, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have some limitations, such as the potential for immunosuppression and the development of drug resistance.
Orientations Futures
There are several future directions for research on ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of interest is the potential use of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus. Another area of interest is the development of combination therapies, which may increase the effectiveness of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate while reducing the potential for side effects. Additionally, further research is needed to better understand the mechanisms of action of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate and its potential long-term effects on the immune system.
Méthodes De Synthèse
The synthesis of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been described in several research articles. One of the most commonly used methods involves the reaction of 7-amino-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester with nitric acid and acetic anhydride to form the nitro compound. The resulting nitro compound is then reduced with palladium on carbon to yield ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate.
Applications De Recherche Scientifique
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential therapeutic use in various autoimmune diseases. In preclinical studies, ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to inhibit JAK activity and reduce inflammation in animal models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Clinical trials have also shown promising results in the treatment of rheumatoid arthritis and psoriasis.
Propriétés
IUPAC Name |
ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5/c1-2-23-15(20)10-7-17(8-3-4-8)12-6-11(16)13(18(21)22)5-9(12)14(10)19/h5-8H,2-4,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZUXKBJHQJLEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[(3-isobutoxybenzoyl)amino]benzoate](/img/structure/B5188060.png)
![[(4,5-dimethoxy-9,14,15-trioxo-8,16-diazahexacyclo[11.5.2.1~1,8~.0~2,7~.0~12,21~.0~16,19~]henicosa-2,4,6-trien-11-yl)oxy]acetic acid](/img/structure/B5188066.png)
![2-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5188074.png)
![1-(hydroxymethyl)-4-(4-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5188081.png)
![2-{[(3-methylbenzyl)sulfonyl]amino}benzamide](/img/structure/B5188085.png)


![(3-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5188114.png)
![N-ethyl-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B5188117.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide](/img/structure/B5188124.png)
![1-benzoyl-N-methyl-2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5188133.png)
![N-[1-(aminocarbonyl)-2-(4-nitrophenyl)vinyl]-4-butoxybenzamide](/img/structure/B5188134.png)
![4-{[2-(3-chlorobenzyl)-1,3-benzoxazol-6-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B5188159.png)
